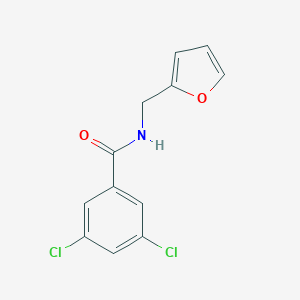![molecular formula C21H27N3O4S2 B354382 2-(2-(4-(tert-butyl)phenylsulfonamido)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 671201-18-6](/img/structure/B354382.png)
2-(2-(4-(tert-butyl)phenylsulfonamido)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(4-(tert-butyl)phenylsulfonamido)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and material science. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and a sulfonylamino group, which is known for its electron-withdrawing properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-(tert-butyl)phenylsulfonamido)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide typically involves multiple steps. One common route starts with the preparation of 4-tert-butylphenylsulfonyl chloride, which is then reacted with glycine to form 2-[(4-tert-butylphenyl)sulfonylamino]acetic acid. This intermediate is then coupled with 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(4-(tert-butyl)phenylsulfonamido)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the benzothiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The sulfonylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a drug candidate due to its unique structure.
Industry: Used in the development of new materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The sulfonylamino group can interact with amino acid residues in the enzyme, leading to inhibition.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(4-tert-butylphenyl)sulfonylamino]acetic acid
- 2-[({[(4-tert-butylphenyl)sulfonyl]amino}acetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Uniqueness
What sets 2-(2-(4-(tert-butyl)phenylsulfonamido)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide apart is its combination of a benzothiophene core with a sulfonylamino group. This unique structure provides it with distinct electronic properties and potential biological activity that are not found in similar compounds.
Propiedades
Número CAS |
671201-18-6 |
|---|---|
Fórmula molecular |
C21H27N3O4S2 |
Peso molecular |
449.6g/mol |
Nombre IUPAC |
2-[[2-[(4-tert-butylphenyl)sulfonylamino]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C21H27N3O4S2/c1-21(2,3)13-8-10-14(11-9-13)30(27,28)23-12-17(25)24-20-18(19(22)26)15-6-4-5-7-16(15)29-20/h8-11,23H,4-7,12H2,1-3H3,(H2,22,26)(H,24,25) |
Clave InChI |
ANGCMKMCWLKPEK-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-4-(4-morpholinylsulfonyl)benzamide](/img/structure/B354388.png)





![4-Oxo-4-[2-(tetrahydro-2-furanylmethoxy)anilino]-butanoic acid](/img/structure/B354516.png)
![N-[3-(propionylamino)phenyl]cyclohexanecarboxamide](/img/structure/B354522.png)
![2-({4-[(Ethylanilino)carbonyl]anilino}carbonyl)-benzoic acid](/img/structure/B354553.png)
